molecular formula C25H23NO4 B2905387 N-Fmoc-N-benzyl-D-alanine CAS No. 2137135-65-8

N-Fmoc-N-benzyl-D-alanine

Cat. No.: B2905387
CAS No.: 2137135-65-8
M. Wt: 401.462
InChI Key: QFVKHZGPQOFFBR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-benzyl-D-alanine is a derivative of the amino acid alanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a benzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Mode of Action

The Fluoren-9-ylmethoxy carbonyl (Fmoc) group is a common protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed under basic conditions when no longer needed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment could significantly impact the compound’s function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-benzyl-D-alanine typically involves the protection of the amino group of D-alanine with the Fmoc group, followed by the introduction of the benzyl group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The benzyl group can be introduced via reductive amination using benzaldehyde and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts and solvents, as well as advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-N-benzyl-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the Fmoc and benzyl groups, which provide specific protection and reactivity properties. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are required .

Properties

IUPAC Name

(2R)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKHZGPQOFFBR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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